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molecular formula C21H19N3O2 B8381262 2-[2-(2-benzyl-5-methyl-2H-pyrazol-3-yl)-ethyl]-isoindole-1,3-dione

2-[2-(2-benzyl-5-methyl-2H-pyrazol-3-yl)-ethyl]-isoindole-1,3-dione

Cat. No. B8381262
M. Wt: 345.4 g/mol
InChI Key: WBYILOCDZROODM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07834028B2

Procedure details

2-[2-(2-benzyl-5-methyl-2H-pyrazol-3-yl)-ethyl]-isoindole-1,3-dione (80 mg, 0.233 mmol) was dissolved in ethanol (2 ml) followed by the addition of an 1M solution of hydrazine in methanol (0.34 ml, 0.34 mmol). The reaction mixture was stirred at 90° C. for 16 h, cooled to rt and DCM (3 ml) was added and the suspension was filtered. The filtrate was concentrated under reduced pressure to give 40 mg (80%) 2-(2-benzyl-5-methyl-2H-pyrazol-3-yl)-ethylamine. LC-MS: tR=0.58 min; [M+H]+=216.38.
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.34 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:12]([CH2:13][CH2:14][N:15]2C(=O)C3C(=CC=CC=3)C2=O)=[CH:11][C:10]([CH3:26])=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.NN.CO.C(Cl)Cl>C(O)C>[CH2:1]([N:8]1[C:12]([CH2:13][CH2:14][NH2:15])=[CH:11][C:10]([CH3:26])=[N:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
80 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=C(C=C1CCN1C(C2=CC=CC=C2C1=O)=O)C
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Name
Quantity
0.34 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 90° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
FILTRATION
Type
FILTRATION
Details
the suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=C(C=C1CCN)C
Measurements
Type Value Analysis
AMOUNT: MASS 40 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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